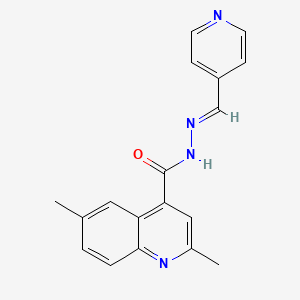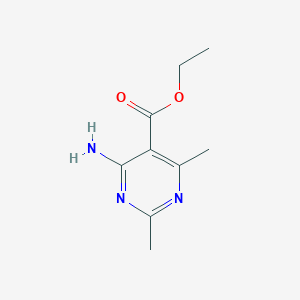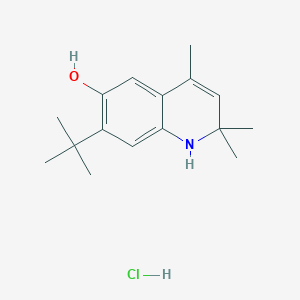
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
Overview
Description
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.
Mechanism of Action
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of ionotropic glutamate receptors, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide reduces the excitability of neurons and alters synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In animal models, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to reduce seizure activity, decrease locomotor activity, and impair learning and memory. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is that it is a potent and selective antagonist of the ionotropic glutamate receptor. This makes it a useful tool for studying the role of the receptor in the central nervous system. However, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations. It is not selective for a specific subtype of ionotropic glutamate receptor, and it can also block other receptors, such as the nicotinic acetylcholine receptor. Additionally, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has a relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of future directions for research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the potential use of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a treatment for addiction. Another area of interest is the role of ionotropic glutamate receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, researchers may investigate the development of more selective antagonists of ionotropic glutamate receptors, which could be useful tools for studying the role of specific receptor subtypes in the central nervous system.
Conclusion:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research. Its unique properties make it a useful tool for studying the role of ionotropic glutamate receptors in the central nervous system. While 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations, it has potential for use in a variety of research applications. Future research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide may lead to new insights into the role of ionotropic glutamate receptors in neurological disorders and the development of more selective antagonists of these receptors.
Synthesis Methods
The synthesis of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The reaction is carried out under reflux in ethanol and yields 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a yellow solid. The purity of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide can be increased by recrystallization from ethanol.
Scientific Research Applications
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in the central nervous system. Ionotropic glutamate receptors are involved in synaptic transmission, synaptic plasticity, and neuronal excitability. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been used to block the activity of ionotropic glutamate receptors in animal models, allowing researchers to study the effects of receptor blockade on behavior, cognition, and neurophysiology.
properties
IUPAC Name |
2,6-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-3-4-17-15(9-12)16(10-13(2)21-17)18(23)22-20-11-14-5-7-19-8-6-14/h3-11H,1-2H3,(H,22,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYWRTYMQHFSY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)


![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)


![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)

![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N'-ethyl-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5113181.png)
![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)